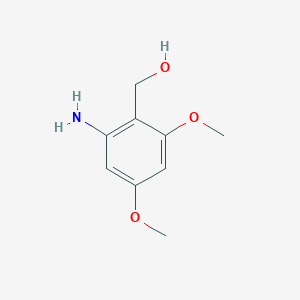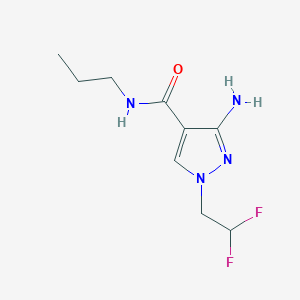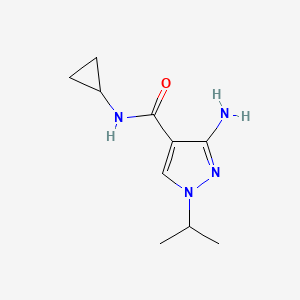
(2-Amino-4,6-dimethoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-4,6-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H13NO3 It is a derivative of phenol, featuring amino and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,6-dimethoxyphenyl)methanol typically involves the methylation of 2-amino-4,6-dihydroxyphenol. This process can be achieved using dimethyl carbonate as a methylating agent in the presence of a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is carried out at elevated temperatures, around 150°C, to ensure high conversion rates .
Industrial Production Methods
For industrial production, the synthesis route may involve the use of less toxic and more environmentally friendly reagents. Dimethyl carbonate is preferred over traditional methylating agents like haloalkanes and dimethyl sulfate due to its lower toxicity and environmental impact .
化学反応の分析
Types of Reactions
(2-Amino-4,6-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce different amines or alcohols.
科学的研究の応用
(2-Amino-4,6-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of (2-Amino-4,6-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. The amino and methoxy groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects .
類似化合物との比較
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Similar in structure but contains a pyrimidine ring instead of a phenyl ring.
2-Amino-4,6-dimethoxyphenol: Lacks the methanol group but shares the amino and methoxy functionalities.
Uniqueness
(2-Amino-4,6-dimethoxyphenyl)methanol is unique due to the presence of both amino and methoxy groups on the phenyl ring, along with a methanol group.
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
(2-amino-4,6-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H13NO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-4,11H,5,10H2,1-2H3 |
InChIキー |
GTQUOILIGUXIRC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733329.png)


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733360.png)
![2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride](/img/structure/B11733362.png)
![(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733364.png)
![2-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11733371.png)
![1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B11733377.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733380.png)
![ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733385.png)
![N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733387.png)
![4-amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B11733402.png)
![{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B11733421.png)
